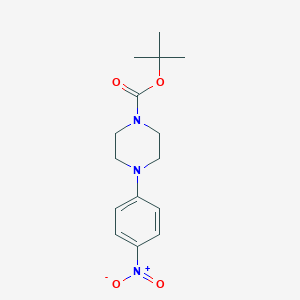
1-Boc-4-(4-Nitrophenyl)piperazine
概要
説明
“1-Boc-4-(4-Nitrophenyl)piperazine” is a chemical compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . The compound is also known by its IUPAC name, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate . It appears as a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular structure of “1-Boc-4-(4-Nitrophenyl)piperazine” consists of a piperazine ring substituted at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and at the other nitrogen atom by a 4-nitrophenyl group .
Physical And Chemical Properties Analysis
“1-Boc-4-(4-Nitrophenyl)piperazine” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 456.6±40.0 °C at 760 mmHg . The compound has a molar refractivity of 81.4±0.3 cm3 . It has 7 hydrogen bond acceptors and 4 freely rotating bonds . The compound has a polar surface area of 79 Å2 .
科学的研究の応用
Pharmaceutical Research
1-Boc-4-(4-Nitrophenyl)piperazine is often used as an intermediate in the synthesis of various pharmaceutical compounds . The piperazine moiety is a common feature in many drugs, and the nitrophenyl group can be further modified to create a wide range of different compounds.
Agrochemical Development
Similar to its use in pharmaceuticals, this compound can also serve as an intermediate in the synthesis of agrochemicals . These could include pesticides, herbicides, or other compounds designed to protect crops and improve yield.
Dye Synthesis
The nitrophenyl group present in 1-Boc-4-(4-Nitrophenyl)piperazine can be reduced to an aminophenyl group, which is a common structure in many dyes . Therefore, this compound could potentially be used in the synthesis of new dyes.
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYCIJUTYLUYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391957 | |
| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Boc-4-(4-Nitrophenyl)piperazine | |
CAS RN |
182618-86-6 | |
| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine](/img/structure/B64575.png)
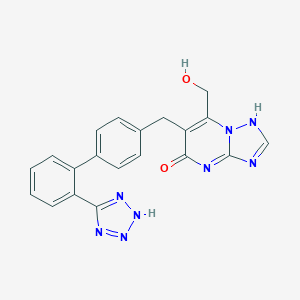
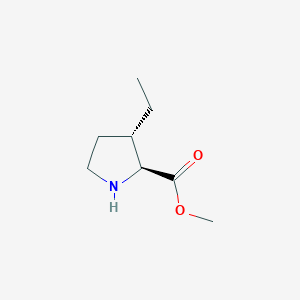
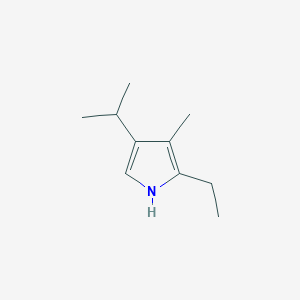
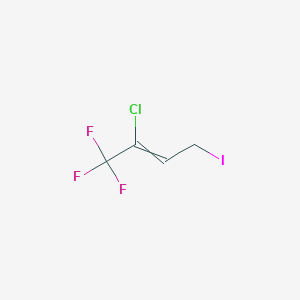


![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
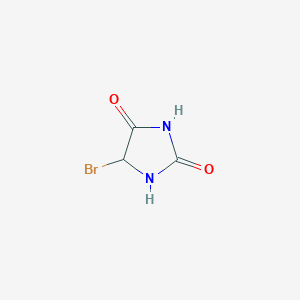
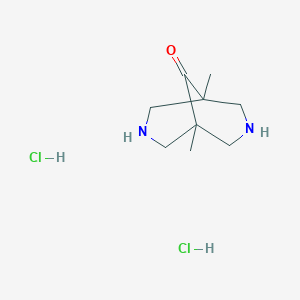

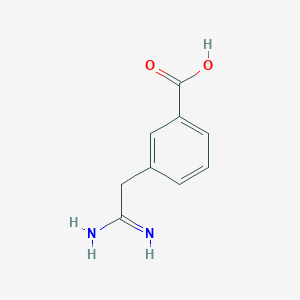
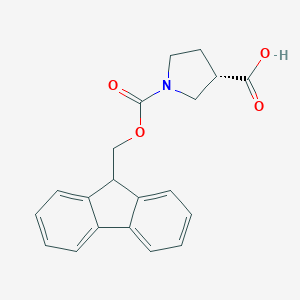
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)